molecular formula C20H26O6 B1254550 13-Epi-Scabrolide C

13-Epi-Scabrolide C

Cat. No. B1254550
M. Wt: 362.4 g/mol
InChI Key: ZLDOSIVXLFPCIZ-JGVCLGMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Epi-Scabrolide C is a natural product found in Sinularia maxima and Sinularia scabra with data available.

Scientific Research Applications

Antibacterial Activity

13-epi-sclareol, a labdane-type diterpene akin to 13-Epi-Scabrolide C, has shown antibacterial activity exclusively against Gram-positive bacteria. It exerts bactericidal and lytic action by inhibiting oxygen consumption of intact Gram-positive cells. The compound targets the bacterial respiratory chain, inhibiting NADH oxidase and cytochrome c reductase activities. However, it does not affect coenzyme Q reductase and cytochrome c oxidase activities. Gram-negative bacteria's envelope may act as a barrier, preventing the compound from reaching its site of action (Tapia et al., 2004).

Anti-inflammatory Properties

13-Epi-Scabrolide C demonstrated potent inhibition of IL-12 and IL-6 production in lipopolysaccharide-stimulated bone marrow-derived dendritic cells (BMDCs), indicating its significant anti-inflammatory properties. The compound displayed IC50 values of 5.30 ± 0.21 and 13.12 ± 0.64 μM for IL-12 and IL-6 respectively, highlighting its potential as an anti-inflammatory agent (Thao et al., 2013).

Cancer Research

13-Epi-Scabrolide C has been studied for its potential in cancer research. Scabrolide A, closely related to 13-Epi-Scabrolide C, was synthesized and its anti-cancer properties were investigated. The study provides insights into the structural complexity and potential therapeutic applications of compounds like 13-Epi-Scabrolide C in cancer treatment (Meng & Fürstner, 2022).

Antiproliferative Activity

The compound exhibited antiproliferative activity in breast and uterine cancers in vitro, showing its potential as a therapeutic agent for these types of cancer. The study reported that the antiproliferative activity of 13-epi-sclareol is comparable to Tamoxifen, a well-known cancer drug, in terms of IC50. It also induced apoptotic changes in a concentration-dependent manner in the breast cancer cell line MCF-7 (Sashidhara et al., 2007).

Cytotoxic Interaction in Cancer Cells

While not directly studying 13-Epi-Scabrolide C, related research on the cytotoxic interaction between epidoxorubicin and gemcitabine in human bladder cancer cells in vitro might provide insights into combinational drug therapy strategies that could be applicable to compounds like 13-Epi-Scabrolide C. The study emphasizes the importance of drug combination and scheduling in maximizing therapeutic efficacy (Zoli et al., 2004).

properties

Product Name

13-Epi-Scabrolide C

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1S,3R,7R,9S,13S)-7-methoxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6(17)-ene-5,11,14-trione

InChI

InChI=1S/C20H26O6/c1-11(2)12-5-13(21)7-18-16(22)10-20(3,26-18)9-14-8-15(19(23)25-14)17(6-12)24-4/h8,12,14,17-18H,1,5-7,9-10H2,2-4H3/t12-,14+,17-,18+,20+/m1/s1

InChI Key

ZLDOSIVXLFPCIZ-JGVCLGMGSA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@H](C2=C[C@@H](C[C@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)OC

Canonical SMILES

CC(=C)C1CC(C2=CC(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)OC

synonyms

13-epi-scabrolide C
scabrolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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